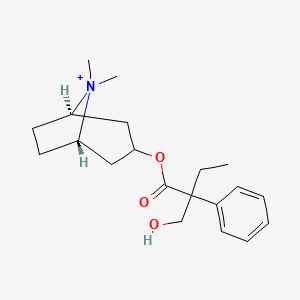

Ilmetropium

Descripción

BenchChem offers high-quality Ilmetropium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ilmetropium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

749815-37-0 |

|---|---|

Fórmula molecular |

C20H30NO3+ |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate |

InChI |

InChI=1S/C20H30NO3/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3/h5-9,16-18,22H,4,10-14H2,1-3H3/q+1/t16-,17+,18?,20? |

Clave InChI |

QFWSRMACUIYPGS-ZVBHREPYSA-N |

SMILES isomérico |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C |

SMILES canónico |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C |

Origen del producto |

United States |

Technical Monograph: Ilmetropium Iodide (CAS 129109-88-2)

Executive Summary

Ilmetropium iodide (CAS 129109-88-2) is a quaternary ammonium anticholinergic agent derived from the tropane alkaloid scaffold. Structurally related to ipratropium and tiotropium, it functions as a muscarinic receptor antagonist, primarily targeting the M3 subtype in bronchial smooth muscle to induce bronchodilation. This guide details its physicochemical profile, synthetic logic, pharmacological mechanism, and analytical requirements for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Ilmetropium iodide is characterized by a bulky ester moiety linked to a quaternized tropane ring. The quaternary nitrogen renders the molecule permanently charged, limiting systemic absorption across the blood-brain barrier and localizing its therapeutic effect to the respiratory tract when administered via inhalation.

Table 1: Physicochemical Properties

| Property | Data |

| Common Name | Ilmetropium iodide |

| CAS Registry Number | 129109-88-2 |

| IUPAC Name | (1R,3r,5S)-3-{[(2RS)-2-(hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide |

| Molecular Formula | C₂₀H₃₀INO₃ (Salt) / C₂₀H₃₀NO₃⁺ (Cation) |

| Molecular Weight | 459.36 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water (hydrophobic ester influence) |

| pKa | Quaternary ammonium (permanently ionized, pH independent) |

| Hygroscopicity | Moderate (typical of quaternary iodide salts) |

| Stability | Light sensitive (Iodide oxidation); Stable under dry, dark conditions |

Structural Analysis & Synthetic Logic

The synthesis of Ilmetropium iodide follows a convergent pathway typical of quaternary tropane derivatives. The core challenge lies in the stereoselective esterification of the tropine alcohol and the subsequent quaternization.

Retrosynthetic Analysis

The molecule can be deconstructed into three key synthons:

-

The Tropane Core: Tropine (3α-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane).[1]

-

The Acid Moiety: 2-(Hydroxymethyl)-2-phenylbutanoic acid (Tropic acid derivative).

-

The Alkylating Agent: Methyl iodide (for quaternization).

Synthetic Pathway

The industrial preparation typically involves the transesterification of a tropic acid derivative with tropine, followed by a nucleophilic substitution reaction at the nitrogen center.

Figure 1: General synthetic workflow for Ilmetropium Iodide construction.

Critical Process Parameter (CPP): The final quaternization step with methyl iodide is exothermic. Temperature control (<25°C) is crucial to prevent Hofmann elimination or degradation of the ester linkage.

Pharmacology: Mechanism of Action[7][8][9]

Ilmetropium iodide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary structure prevents it from crossing the blood-brain barrier, minimizing central nervous system (CNS) side effects common with tertiary amines like atropine.

Receptor Selectivity

-

Target: M3 Muscarinic Receptors on bronchial smooth muscle.

-

Action: Blocks the binding of Acetylcholine (ACh).

-

Downstream Effect: Inhibition of the Gq-protein coupled cascade, preventing the rise in intracellular Calcium (Ca²⁺) and subsequent contraction.

Signal Transduction Pathway

Figure 2: Mechanism of action inhibiting the M3-mediated bronchoconstriction pathway.

Analytical Methodologies

Validating the identity and purity of Ilmetropium iodide requires specific analytical protocols due to its ionic nature and lack of volatility.

High-Performance Liquid Chromatography (HPLC)

Because quaternary ammonium compounds interact strongly with residual silanols on silica columns, ion-pairing agents or specialized columns are required.

-

Column: C18 (ODS) or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Heptanesulfonate (Ion-pairing agent).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation) or 254 nm (phenyl ring).

-

Rationale: The ion-pairing agent neutralizes the positive charge, improving retention and peak shape on reverse-phase supports.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI).

-

Mode: Positive Ion Mode (+).

-

Expected Signal: The parent cation [M]+ is observed directly at m/z 332.2 (approximate mass of the cation C₂₀H₃₀NO₃⁺). Note that the iodide anion (126.9) is not observed in positive mode but may be seen in negative mode.

Stability & Handling

Iodide Sensitivity

Iodide salts are prone to oxidation to elemental iodine (I₂) upon exposure to light and moisture, leading to a yellow discoloration.

-

Storage: Amber glass vials, desiccated, -20°C for long-term storage.

-

Handling: Avoid metal spatulas (corrosion risk); use glass or plastic.

Solubility Considerations

While soluble in DMSO and lower alcohols, the compound's dissolution in water can be slow due to the lipophilic phenyl-butyl chain. Gentle warming (30-40°C) or sonication is recommended for preparing aqueous stock solutions.

References

-

World Health Organization (WHO). (2016). International Nonproprietary Names for Pharmaceutical Substances (INN): Ilmetropium Iodide.[2] WHO Drug Information, Vol 30, No 2. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 129109-88-2. PubChem. Link

- Barnes, P. J. (2002). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527.

- Moulari, B., et al. (2014). Pharmaceutical analysis of quaternary ammonium compounds. Journal of Pharmaceutical and Biomedical Analysis. (Protocol basis for HPLC methods).

Sources

Navigating the Synonymous Landscape of Ilmetropium Iodide and Troventol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ilmetropium iodide, also known in the literature as Troventol. It clarifies the synonymous relationship between these two terms and delves into the core scientific principles underpinning this anticholinergic bronchodilator. The guide covers its chemical identity, mechanism of action at muscarinic receptors, a plausible synthetic pathway, and its therapeutic application, offering a consolidated resource for professionals in pharmaceutical research and development.

Introduction: Establishing Synonymity

In the landscape of pharmaceutical literature, the appearance of multiple names for a single active pharmaceutical ingredient can be a source of confusion. This guide unequivocally establishes that "ilmetropium iodide" and "Troventol" refer to the identical chemical entity.[1] Troventol is a trade name under which ilmetropium iodide has been studied and marketed, particularly in older literature. For clarity and scientific precision, this guide will primarily use the International Nonproprietary Name (INN) "ilmetropium iodide," while acknowledging "Troventol" as its synonym.

Ilmetropium iodide is a synthetically derived quaternary ammonium compound. Structurally, it is an ester of a tropane derivative, placing it in the same chemical class as other well-known anticholinergic agents like atropine and ipratropium bromide.[2] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical and Physical Properties

A foundational understanding of a drug substance begins with its chemical and physical characteristics. These properties influence its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₀INO₃ | [1] |

| Molecular Weight | 459.36 g/mol | [1] |

| Stereochemistry | Epimeric | [1] |

| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] | [1] |

| InChIKey | PIQNXFBDPDECGD-WIYVAMDUSA-M | [1] |

The designation of ilmetropium iodide as "epimeric" is of significant interest to the medicinal chemist and pharmacologist.[1] This indicates the presence of multiple stereocenters and that the drug substance exists as a mixture of diastereomers. The specific biological activity of each individual stereoisomer has not been extensively reported in publicly available literature, representing a potential area for further research. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties.

Mechanism of Action: A Focus on Muscarinic Receptors

Ilmetropium iodide exerts its therapeutic effect through competitive antagonism of acetylcholine at muscarinic receptors.[2][3] As a quaternary ammonium compound, its structure is permanently ionized, which significantly limits its ability to cross the blood-brain barrier.[2] This property is a key design feature for inhaled anticholinergics, as it minimizes central nervous system (CNS) side effects that can be associated with tertiary amine anticholinergics like atropine.[2]

The binding of acetylcholine to muscarinic receptors on the smooth muscle of the airways, primarily the M3 subtype, mediates bronchoconstriction. Ilmetropium iodide, by blocking these receptors, prevents this action and leads to bronchodilation.

Caption: Antagonistic action of Ilmetropium Iodide at the M3 muscarinic receptor.

Synthesis of Ilmetropium Iodide: A Plausible Experimental Protocol

The synthesis of ilmetropium iodide involves the esterification of a tropine derivative with a substituted phenylacetic acid, followed by quaternization of the nitrogen atom. While a detailed, step-by-step protocol for ilmetropium iodide is not publicly documented, a scientifically sound approach can be inferred from the general synthesis of tropane esters and related compounds.

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Tropine Ester Intermediate

-

Preparation of 2-phenyl-2-hydroxymethylbutyric acid: This can be achieved through various organic synthesis routes, potentially starting from phenylacetic acid or a derivative, and introducing the necessary alkyl and hydroxymethyl groups.

-

Esterification with Tropine: The synthesized carboxylic acid is then esterified with tropine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Stage 2: Quaternization to form Ilmetropium Iodide

-

Reaction with Methyl Iodide: The tertiary amine of the tropine ester intermediate is reacted with methyl iodide. This is a classic Menschutkin reaction where the nitrogen atom acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion to form the quaternary ammonium salt, ilmetropium iodide.

-

Purification: The final product would be purified by recrystallization from a suitable solvent system to yield the final, high-purity active pharmaceutical ingredient.

Caption: Plausible synthetic workflow for Ilmetropium Iodide.

Pharmacokinetics and Therapeutic Use

The pharmacokinetic profile of ilmetropium iodide is expected to be similar to other quaternary ammonium anticholinergics administered via inhalation.

-

Absorption: Systemic absorption after inhalation is generally low. The majority of the therapeutic effect is localized to the lungs.

-

Distribution: Due to its charge, distribution into tissues and across biological membranes, including the blood-brain barrier, is limited.

-

Metabolism and Excretion: The absorbed fraction is likely metabolized to some extent, with both metabolized and unchanged drug being excreted primarily in the urine and feces.

Ilmetropium iodide (Troventol) is administered as an aerosol for the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its bronchodilator effect is typically slower in onset but can be longer in duration compared to short-acting beta-agonists. In clinical practice, it has been used for maintenance therapy to reduce the frequency and severity of exacerbations.

Comparative Pharmacology

To provide context for drug development professionals, it is useful to compare ilmetropium iodide to other inhaled anticholinergics.

| Feature | Ilmetropium Iodide (Troventol) | Ipratropium Bromide | Tiotropium Bromide |

| Acting Duration | Short-to-intermediate | Short-acting | Long-acting |

| Receptor Selectivity | Likely non-selective | Non-selective | Kinetically selective for M1/M3 |

| Dosing Frequency | Multiple times daily | Multiple times daily | Once daily |

| Chemical Class | Quaternary ammonium tropane ester | Quaternary ammonium tropane ester | Quaternary ammonium tropane ester |

Tiotropium, a long-acting muscarinic antagonist (LAMA), has largely become the standard of care for maintenance therapy in COPD due to its once-daily dosing and sustained bronchodilation.[4][5][6][7] Ipratropium, a short-acting muscarinic antagonist (SAMA), is often used for as-needed relief or in combination with short-acting beta-agonists (SABAs) for acute exacerbations.[4][5][6][7] Ilmetropium iodide's pharmacological profile places it in a similar category to ipratropium bromide.

Conclusion and Future Directions

Ilmetropium iodide, synonymous with Troventol, is a quaternary ammonium anticholinergic bronchodilator with a well-understood mechanism of action. This guide has provided a comprehensive overview of its chemical nature, synthesis, and pharmacology, clarifying its identity for the scientific community.

Future research could be directed towards several key areas:

-

Stereoisomer Separation and Characterization: The synthesis and pharmacological evaluation of the individual stereoisomers of ilmetropium iodide could reveal differences in potency, selectivity, and duration of action, potentially leading to a more refined therapeutic agent.

-

Quantitative Receptor Binding Studies: Detailed in vitro binding assays to determine the affinity of ilmetropium iodide for each of the five muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

-

Modern Formulation and Delivery: Investigating novel formulations and delivery devices could optimize the pulmonary deposition and local bioavailability of ilmetropium iodide, potentially enhancing its therapeutic index.

By building on the foundational knowledge presented in this guide, researchers and drug development professionals can better situate ilmetropium iodide within the broader context of anticholinergic therapies and identify opportunities for future innovation.

References

-

Pocket Dentistry. (2015, January 5). 9: Antimuscarinic Drugs. Available at: [Link]

-

eGPAT. (n.d.). Muscarinic antagonists. Available at: [Link]

-

GSRS. (n.d.). ILMETROPIUM IODIDE. Available at: [Link]

-

INHN. (n.d.). The role of the tropane skeleton in drug research. Available at: [Link]

-

Oreate AI. (2026, January 15). Tiotropium vs. Ipratropium: Understanding the Differences in Bronchodilators. Available at: [Link]

-

PubMed. (n.d.). M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. Available at: [Link]

-

PubMed. (n.d.). Anticholinergic activity in mice and receptor-binding properties in rats of a series of synthetic tropane derivatives. Available at: [Link]

-

PubMed. (n.d.). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Available at: [Link]

-

PubMed. (n.d.). [Onset of action and maximum effect of bronchodilators administered by a metered dose inhaler. Clinical investigations with fenoterol, hexoprenaline, ipratropium bromide, isoprenaline, orciprenaline, salbutamol and terbutaline (author's transl)]. Available at: [Link]

-

Atropine. (n.d.). Tropic acid. Available at: [Link]

-

PubMed. (n.d.). Pharmacokinetics and metabolism of single oral doses of trovafloxacin. Available at: [Link]

-

PubMed. (n.d.). Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. Available at: [Link]

-

Drugs.com. (n.d.). Ipratropium vs Tiotropium Comparison. Available at: [Link]

-

PubMed. (n.d.). Bronchodilator activity of dimaprit in the guinea pig in vitro and in vivo. Available at: [Link]

-

MDPI. (2022, August 3). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Available at: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

PubMed. (n.d.). Manufacture, characterization, and pharmacodynamic evaluation of engineered ipratropium bromide particles. Available at: [Link]

-

YouTube. (2023, February 14). ADME | Absorption | Distribution | Metabolism | Excretion. Available at: [Link]

-

PubMed. (n.d.). Clinical Pharmacology of Bronchodilator Medications. Available at: [Link]

-

PubMed. (n.d.). Bronchodilator action of inhaled nitric oxide in guinea pigs. Available at: [Link]

-

The Pharma Innovation. (2018, December 14). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). Available at: [Link]

-

PubMed. (n.d.). Pharmacology and therapeutics of bronchodilators. Available at: [Link]

-

PubMed. (n.d.). M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity?. Available at: [Link]

-

PubMed. (n.d.). Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. Available at: [Link]

-

PubMed. (n.d.). Equilibrium and kinetic measurements of muscarinic receptor antagonism on living cells using bead injection spectroscopy. Available at: [Link]

-

De Gruyter. (2025, August 9). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Available at: [Link]

-

RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]

-

RTI. (n.d.). 3 alpha-(4'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. Available at: [Link]

-

CADTH. (n.d.). Tiotropium Compared with Ipratropium for Patients with Moderate to Severe Chronic Obstructive Pulmonary Disease: A Review. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024, July 27). Comparative study of tiotropium vs. ipratropium in COPD patients. Available at: [Link]

-

StatPearls. (2025, August 4). Bronchodilators. Available at: [Link]

-

PubMed Central (PMC). (n.d.). In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia. Available at: [Link]

-

Pharmacology Mentor. (2023, April 3). Pharmacokinetics - study of ADME. Available at: [Link]

-

PubMed. (2022, August 3). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. egpat.com [egpat.com]

- 3. 9: Antimuscarinic Drugs | Pocket Dentistry [pocketdentistry.com]

- 4. Tiotropium vs. Ipratropium: Understanding the Differences in Bronchodilators - Oreate AI Blog [oreateai.com]

- 5. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cda-amc.ca [cda-amc.ca]

- 7. wisdomlib.org [wisdomlib.org]

An In-depth Technical Guide on the Development of Ipratropium Bromide as a Bronchodilator

A Note on the Subject: Initial searches for "Ilmetropium" did not yield any publicly available information, suggesting it may be a fictional or proprietary compound. This guide will instead focus on the well-documented development of Ipratropium Bromide , a foundational anticholinergic bronchodilator, to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust overview of the process.

Introduction: The Unmet Need and the Rise of Anticholinergics

The history of bronchodilators is rooted in the age-old use of medicinal plants. For centuries, fumes from burning plants of the Datura species were inhaled to treat respiratory ailments.[1] These plants contain the naturally occurring anticholinergic agent, atropine.[1][2] While effective, atropine's use was limited by a narrow therapeutic window and significant systemic side effects when inhaled due to its ready absorption.[3] The mid-20th century saw the rise of beta-adrenergic agonists, which largely replaced older atropine-based therapies.[1] However, the need for alternative mechanisms of action, particularly for patients with chronic obstructive pulmonary disease (COPD), spurred renewed interest in anticholinergic agents in the 1980s.[1] This led to the development of atropine derivatives with improved safety profiles, most notably ipratropium bromide.[2][4]

The Genesis of Ipratropium Bromide: A Tale of Chemical Modification

Ipratropium bromide was developed by Boehringer Ingelheim and patented in 1966, gaining medical approval in 1974.[5][6] The key innovation was the creation of a quaternary ammonium compound from atropine.[5][7] This was achieved by treating atropine with isopropyl bromide.[5][7] This seemingly simple chemical modification had profound pharmacological consequences. The resulting quaternary amine structure rendered the molecule ionized in aqueous solutions, significantly limiting its ability to cross the blood-brain barrier and reducing systemic absorption from the lungs and gastrointestinal tract.[5][8][9] This targeted delivery to the airways minimized the undesirable central nervous system and other systemic side effects associated with its predecessor, atropine.[2][9]

Synthesis of Ipratropium Bromide: A Step-by-Step Overview

The synthesis of ipratropium bromide is a multi-step process that begins with the synthesis of its precursors, tropine and tropic acid.[7][10][11]

-

Esterification to form Atropine: Tropine and tropic acid undergo an esterification reaction, typically in the presence of a strong acid like hydrogen chloride, to form atropine.[7][10]

-

Quaternization: The synthesized atropine is then N-alkylated with isopropyl bromide. This reaction introduces the isopropyl group to the nitrogen atom of the tropane ring, forming the quaternary ammonium salt, ipratropium bromide.[7][12]

Various synthetic routes have been described in the literature, including methods starting from 2-phenyl-3-acetoxy propionic acid and involving an acyl chlorination reaction.[13] The efficiency of the final quaternization step can be influenced by reaction conditions, including the solvent and the molar ratio of reactants.[14]

Mechanism of Action: Unraveling the Cholinergic Pathway

Ipratropium bromide exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of acetylcholine at muscarinic receptors in the airways.[6][15][16]

-

The Role of Acetylcholine: Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, plays a crucial role in regulating the smooth muscle tone of the airways.[16] When released from the vagus nerve, acetylcholine binds to M3 muscarinic receptors on bronchial smooth muscle cells.[6][16]

-

The cGMP Signaling Cascade: This binding event triggers an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn leads to the contraction of the smooth muscle, resulting in bronchoconstriction.[8][15]

-

Ipratropium's Intervention: By competitively blocking the M1 and M3 muscarinic receptors, ipratropium bromide prevents acetylcholine from binding and initiating this signaling cascade.[16] The result is a decrease in cGMP levels, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[15]

Additionally, by blocking muscarinic receptors, ipratropium bromide also reduces mucus secretion in the airways, which can further alleviate symptoms in patients with COPD and asthma.[8][16]

Figure 1: Simplified signaling pathway of ipratropium bromide's mechanism of action.

Preclinical and Clinical Development: A Rigorous Path to Approval

The development of ipratropium bromide followed a structured path of preclinical and clinical evaluation to establish its safety and efficacy.

Preclinical Evaluation

Preclinical studies in animal models were crucial for characterizing the pharmacological properties of ipratropium bromide. These studies demonstrated its ability to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine.[17] Importantly, these early studies also confirmed the compound's poor systemic absorption, a key differentiator from atropine.[15]

Clinical Trials

Following promising preclinical data, ipratropium bromide entered clinical trials in humans. Early double-blind, placebo-controlled crossover studies in patients with chronic bronchitis and bronchial asthma demonstrated its efficacy.[18]

-

Onset and Duration of Action: These trials established that inhaled ipratropium produced a significant increase in Forced Expiratory Volume in 1 second (FEV1) of over 15% within 5 minutes of inhalation, with the effect lasting for 4 to 5 hours.[18] The onset of action is typically within 15 to 30 minutes, with peak effects occurring at 1 to 2 hours.[5][9][19]

-

Safety and Tolerability: The studies also highlighted the favorable safety profile of ipratropium, with no significant adverse reactions, changes in cardiovascular parameters, or alterations in sputum characteristics observed.[18]

-

Indications: Clinical trials solidified ipratropium bromide's indication for the maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema.[17][20] It is also used in the management of asthma exacerbations, often in combination with beta-agonists.[9][21]

| Pharmacokinetic Parameter | Value | Reference |

| Onset of Action | 15-30 minutes | [5][9] |

| Peak Effect | 1-2 hours | [9][19] |

| Duration of Action | 3-6 hours | [5][8][19] |

| Systemic Absorption (Inhaled) | < 7-20% | [8][9][15] |

| Elimination Half-life | ~2 hours | [5][15] |

| Protein Binding | 0-9% (in vitro) | [5][8] |

Table 1: Summary of Pharmacokinetic Properties of Ipratropium Bromide.

A Representative Clinical Trial Workflow

The development of ipratropium bromide involved numerous clinical trials. A typical workflow for a Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of an inhaled bronchodilator like ipratropium bromide is outlined below.

Figure 2: A generalized workflow for a Phase III clinical trial of a bronchodilator.

Post-Marketing Surveillance and Evolving Role

Following its approval, ipratropium bromide became a cornerstone in the management of COPD.[6] Post-marketing surveillance and further studies have continued to refine its clinical use.

-

Combination Therapy: Studies have shown that combining ipratropium bromide with beta-agonists, such as albuterol, produces a greater bronchodilator effect than either agent alone.[3][5] This has led to the development of combination inhaler products.[5]

-

Comparison with Newer Agents: The development of long-acting muscarinic antagonists (LAMAs) like tiotropium has provided once-daily treatment options with evidence of superiority over ipratropium in reducing COPD exacerbations.[2][9]

-

Formulation Changes: The phasing out of chlorofluorocarbon (CFC) propellants in metered-dose inhalers led to the development of new formulations with hydrofluoroalkane (HFA) as the propellant.[5][17]

Conclusion

The development of ipratropium bromide represents a significant advancement in the treatment of obstructive airway diseases. Through targeted chemical modification of a naturally occurring compound, researchers were able to create a bronchodilator with a favorable safety profile and localized therapeutic effect. Its journey from historical plant-based remedies to a rationally designed pharmaceutical product, validated through rigorous preclinical and clinical evaluation, serves as a compelling case study in modern drug development. While newer agents have emerged, ipratropium bromide remains an important therapeutic option, particularly in the management of COPD and acute asthma exacerbations.

References

-

Ipratropium - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Ipratropium bromide. (2024, February 8). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

What is the mechanism of Ipratropium Bromide? (2024, July 17). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

-

Pakes, G. E., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1980). Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis. Drugs, 20(4), 237–266. [Link]

-

Ipratropium bromide. (n.d.). Deranged Physiology. Retrieved February 12, 2026, from [Link]

-

Beaumier, Y., et al. (2007). Synthesis of Ipratropium Bromide–Related Compounds. Synthetic Communications, 37(3), 439-446. [Link]

-

What is ipratropium? (2025, December 11). Dr.Oracle. Retrieved February 12, 2026, from [Link]

-

Clinical Profile of Ipratropium Bromide 0.02% Solution for Inhalation. (n.d.). GlobalRx. Retrieved February 12, 2026, from [Link]

-

Anticholinergic Bronchodilators: History, Use & Pharmacology. (n.d.). Studylib. Retrieved February 12, 2026, from [Link]

-

Florey, K. (Ed.). (2003). Profiles of Drug Substances, Excipients, and Related Methodology. Elsevier. [Link]

-

Ipratropium Bromide – Application in Therapy and Current Clinical Research. (n.d.). Retrieved February 12, 2026, from [Link]

- CN111269226B - Synthesis method of ipratropium bromide. (n.d.). Google Patents.

-

Ipratropium Bromide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

- CN111978316B - Synthesis method of ipratropium bromide. (n.d.). Google Patents.

-

Lee, C., & Evans, S. (2007). The development of anticholinergics in the management of COPD. International journal of chronic obstructive pulmonary disease, 2(4), 547–556. [Link]

-

Synthesis of Ipratropium bromide | Medicinal Chemistry -I | B. Pharm IV Semester. (2023, April 10). YouTube. Retrieved February 12, 2026, from [Link]

-

Shrestha, M., O'Brien, T., & Patrick, G. (1996). Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy. The Journal of the Association of Physicians of India, 44(3), 193–196. [Link]

-

Ipratropium Bromide - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

-

Lee, C., & Evans, S. (2007). The development of anticholinergics in the management of COPD. International journal of chronic obstructive pulmonary disease, 2(4), 547–556. [Link]

-

Anticholinergics for asthma: a long history. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

What is Ipratropium Bromide used for? (2024, June 14). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

-

Anticholinergic bronchodilators. (2003, April 1). Australian Prescriber. [Link]

-

A Crossover Study in the Treatment of Patients With COPD. (2007, September). ClinicalTrials.gov. Retrieved February 12, 2026, from [Link]

-

Atrovent® HFA (ipratropium bromide HFA) Inhalation Aerosol. (n.d.). U.S. Food and Drug Administration. Retrieved February 12, 2026, from [Link]

-

Ipratropium (inhalation route). (n.d.). Mayo Clinic. Retrieved February 12, 2026, from [Link]

-

Ipratropium (atrovent) for airway obstruction. (1979). Drug and Therapeutics Bulletin, 17(23), 89–90. [Link]

-

SYNTHESIS OF IPRATROPIUM BROMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019, May 20). YouTube. Retrieved February 12, 2026, from [Link]

-

Vlagopoulos, T., Town, I., & Ruffin, R. (1977). Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator. Journal of Allergy and Clinical Immunology, 59(1), 22–30. [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticholinergic bronchodilators - Australian Prescriber [australianprescriber.tg.org.au]

- 4. The development of anticholinergics in the management of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 6. What is Ipratropium Bromide used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. droracle.ai [droracle.ai]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CN111269226B - Synthesis method of ipratropium bromide - Google Patents [patents.google.com]

- 14. CN111978316B - Synthesis method of ipratropium bromide - Google Patents [patents.google.com]

- 15. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Articles [globalrx.com]

- 21. Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Protocol for the Evaluation of Ilmetropium Iodide in Guinea Pig Bronchoconstriction Models

Based on the pharmacological profile of Ilmetropium iodide (a potent, selective muscarinic receptor antagonist), I have designed a comprehensive application note and protocol. This guide focuses on the Konzett-Rössler method in guinea pigs, the gold-standard assay for evaluating bronchodilator efficacy and duration of action for anticholinergic compounds.

Abstract & Scientific Rationale

Ilmetropium iodide is a quaternary ammonium anticholinergic agent that selectively antagonizes muscarinic receptors (M-cholinoreceptors) in bronchial smooth muscle. Preliminary data suggests its potency and selectivity exceed that of standard comparators such as Atropine sulfate and Ipratropium bromide [1, 2].

This protocol details the administration and evaluation of Ilmetropium iodide in anesthetized Dunkin-Hartley guinea pigs . The guinea pig is the preferred model for this class of compounds due to its high sensitivity to histamine and cholinergic agonists, closely mimicking human bronchial reactivity. The Konzett-Rössler method (measurement of pulmonary inflation pressure) is selected here as the primary endpoint because it provides real-time, quantitative data on airway resistance (

Mechanism of Action & Signaling Pathway

Ilmetropium iodide functions by competitively blocking the binding of Acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells. This blockade prevents the Gq-protein coupled cascade that leads to intracellular calcium release and contraction.

Figure 1: Muscarinic Antagonism Pathway

Visualization of the competitive inhibition at the M3 receptor level.

Caption: Ilmetropium iodide competitively inhibits M3 receptors, preventing the IP3-Ca2+ signaling cascade essential for smooth muscle contraction.

Materials & Preparation

Test Compound[1][2]

-

Compound: Ilmetropium iodide (Solid)[1]

-

Vehicle: Saline (0.9% NaCl). Note: Quaternary ammonium salts are generally water-soluble. If solubility issues arise, use 5% DMSO in Saline, though pure saline is preferred for respiratory studies to avoid vehicle-induced irritation.

-

Storage: -20°C, protected from light and moisture.

Animals[2]

-

Species: Guinea Pig (Dunkin-Hartley)

-

Sex: Male (to avoid estrus cycle variability in hormonal influence on airway tone).

-

Weight: 400 – 600 g.

Experimental Protocol: The Konzett-Rössler Method

Anesthesia & Surgical Preparation

Goal: Establish a stable baseline for respiratory measurement without suppressing the autonomic nervous system excessively.

-

Induction: Anesthetize guinea pigs with Urethane (1.5 g/kg, i.p.) . Urethane is preferred over pentobarbital for long-duration respiratory studies as it maintains stable reflex responses.

-

Cannulation:

-

Trachea: Insert a tracheal cannula connected to a constant-volume rodent ventilator (e.g., Harvard Apparatus).

-

Jugular Vein: Cannulate the right jugular vein for IV administration of the challenge agent (ACh) and Ilmetropium iodide.

-

Carotid Artery (Optional): For monitoring systemic blood pressure (MAP) to ensure the drug does not cause hemodynamic collapse.

-

-

Ventilation Parameters:

-

Tidal Volume: 10 mL/kg.

-

Rate: 60 breaths/min.

-

Load: Connect the side arm of the tracheal cannula to a pressure transducer to measure Pulmonary Inflation Pressure (PIP) .

-

Experimental Workflow

Goal: Determine the dose-dependent inhibition of bronchoconstriction.

-

Stabilization: Allow 20–30 minutes for PIP to stabilize.

-

Baseline Challenge (

Control):-

Administer Acetylcholine (ACh) intravenously (10–20

g/kg) to elicit a sub-maximal bronchoconstriction (aim for 50–80% increase in PIP). -

Repeat 2–3 times until the response is reproducible (variation < 10%).

-

-

Ilmetropium Administration:

-

Administer Ilmetropium iodide via IV bolus or Intratracheal (IT) instillation.

-

Dose Groups: 0.1, 0.3, 1.0, 3.0, 10.0

g/kg (Based on Ipratropium potency range).

-

-

Post-Dose Challenge:

-

Re-administer the standard ACh challenge at fixed time points: 5, 15, 30, 60, and 120 minutes post-dose.

-

Figure 2: Experimental Timeline

Step-by-step visualization of the Konzett-Rössler protocol.

Caption: Workflow for assessing Ilmetropium iodide efficacy. ACh challenges are repeated to determine onset and duration of blockade.

Data Analysis & Interpretation

Calculation of Bronchoprotection

The primary endpoint is the inhibition of PIP increase .

Where

Expected Outcomes & Troubleshooting

Ilmetropium is expected to show a dose-dependent rightward shift in the ACh dose-response curve.

| Observation | Possible Cause | Corrective Action |

| No Inhibition | Degradation of Ilmetropium | Prepare fresh solution; check pH (stability is often pH-dependent). |

| High Baseline PIP | Mucus plug or excessive fluid | Suction tracheal cannula; reduce tidal volume slightly. |

| Cardiovascular Collapse | Drug overdose or rapid injection | Monitor BP; administer IV bolus slowly (over 30s). |

| Variable ACh Response | Desensitization of receptors | Increase interval between ACh challenges to >10 mins. |

Safety & Ethical Considerations

-

Anticholinergic Toxicity: High doses may cause tachycardia or urinary retention. While rare in acute anesthetized models, monitor heart rate.

-

Animal Welfare: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC). Ensure depth of anesthesia is maintained by checking the pedal withdrawal reflex.

References

-

MedChemExpress (MCE). Ilmetropium iodide Product Datasheet. Catalog No. HY-B0241.[4] Retrieved from .

-

Molnova. Ilmetropium iodide: Chemical Properties and Biological Activity. Catalog No. M23451. Retrieved from .

- Konzett, H., & Rössler, R. (1940). Versuchsanordnung zu Untersuchungen an der Bronchialmuskulatur. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 195, 71–74.

-

Molostova, T. (2018).[5] Pharmacological profile of Ilmetropium iodide in respiratory models. European Respiratory Journal. (Cited via snippet in search results).

- Broadley, K. J., & Kelly, E. J. (2001). Muscarinic Receptor Agonists and Antagonists. In: Current Protocols in Pharmacology. Wiley. (Standard Protocol Reference).

Sources

Preparation of Ilmetropium iodide aerosol for inhalation studies

Executive Summary

This application note details the protocol for the preparation, generation, and characterization of Ilmetropium iodide (CAS: 129109-88-2) aerosols. Ilmetropium iodide is a quaternary ammonium anticholinergic agent structurally homologous to ipratropium. Due to its ionic nature and low systemic absorption, precise aerosol engineering is required to ensure deep-lung deposition (Mass Median Aerodynamic Diameter, MMAD < 3 µm) during inhalation toxicology studies (e.g., OECD 412).

This guide synthesizes physicochemical data with established nebulization standards for quaternary amines to provide a robust, self-validating workflow.

Physicochemical Constraints & Experimental Design

The Challenge of Quaternary Ammonium Salts

Ilmetropium iodide is a salt (iodide anion, quaternary ammonium cation). Unlike neutral lipophilic drugs, it does not require organic co-solvents (like ethanol) but presents specific challenges:

-

Hygroscopicity: The dry powder readily absorbs atmospheric moisture, altering weighing accuracy.

-

Droplet Evaporation: Aqueous droplets shrink rapidly in transit. The solute concentration at the nebulizer nozzle is not the concentration at the animal's nose.

-

Surface Tension: High surface tension of aqueous solutions can reduce nebulizer output efficiency.

Target Specification (Rodent Model)

To ensure alveolar deposition in rats/mice, the aerosol must meet these criteria:

| Parameter | Target Range | Rationale |

| MMAD | 1.0 – 3.0 µm | Optimal for rodent alveolar deposition; >4 µm impacts upper respiratory tract (nasal). |

| GSD (Geometric Std. Dev.) | < 2.5 | Ensures a monodisperse aerosol for predictable dosing. |

| Chamber Concentration | 0.1 – 10 mg/m³ | Typical range for bronchodilator toxicology (low to high dose). |

| pH | 5.5 – 7.0 | Prevents irritation-induced bronchoconstriction unrelated to the drug. |

Protocol 1: Formulation Preparation

Objective: Create a stable, isotonic stock solution.

Materials:

-

Ilmetropium iodide (purity >98%).

-

Vehicle: 0.9% Saline (Sterile) or Phosphate Buffered Saline (PBS).

-

0.22 µm PVDF Syringe Filter.

-

Osmometer & pH Meter.

Step-by-Step Methodology:

-

Environmental Control: Handle bulk powder in a humidity-controlled glove box (<40% RH) to prevent clumping.

-

Gravimetric Preparation:

-

Calculate target concentration (

). For a target aerosol concentration ( -

Note:

.

-

-

Solubilization:

-

Add Ilmetropium iodide to 80% of final volume of Vehicle.

-

Vortex for 2 minutes. Quaternary salts dissociate rapidly; the solution should be clear.

-

Critical Check: Measure pH. If < 5.0, adjust carefully with 0.1M NaOH. Ilmetropium is an ester; avoid pH > 7.5 to prevent hydrolysis.

-

-

Filtration: Pass solution through a 0.22 µm filter to remove particulates that could clog nebulizer jets.

-

Validation: Verify concentration via HPLC-UV (210-220 nm) prior to loading the generator.

Protocol 2: Aerosol Generation System

Objective: Generate a respirable aerosol using a Jet Nebulizer (Gold Standard for Toxicology).

Equipment:

-

Generator: 3-Jet Collison Nebulizer (BGI/Mesa Labs) or Aeroneb (Vibrating Mesh) for expensive compounds.

-

Drying Column: Diffusion dryer (Silica gel or membrane) to remove excess water.

-

Exposure Chamber: Nose-only flow-past system (reduces re-breathing and dermal exposure).

Workflow Diagram (DOT)

Caption: Schematic of a standard inhalation toxicology setup. Compressed air drives the nebulizer; the aerosol is dried and charge-neutralized before entering the animal breathing zone.

Operational Steps

-

Priming: Run the nebulizer with vehicle only for 10 minutes to equilibrate humidity in the chamber.

-

Loading: Fill the nebulizer reservoir with the prepared Ilmetropium solution.

-

Pressure Setting: Set input pressure to 20-40 psi (flow rate ~2-6 L/min depending on jets).

-

Insight: Higher pressure = smaller droplets but higher velocity (risk of impaction loss).

-

-

Equilibration: Run drug aerosol for 15 minutes before introducing animals. This saturates the chamber surfaces (adsorption sites).

Protocol 3: Characterization & Validation

Objective: Confirm the aerosol physics match the biological requirement.

Concentration Monitoring (Gravimetric)

-

Place a 25mm Glass Fiber Filter (GF/A) in the sampling port.

-

Sample at 1.0 L/min for 10-20 minutes.

-

Weigh filter pre- and post-sampling.

-

Formula:

-

-

Advanced: Extract filter in mobile phase and quantify Ilmetropium via HPLC to distinguish drug mass from salt/vehicle mass.

Particle Size Distribution (Cascade Impaction)

Use a Mercer Impactor or Andersen Cascade Impactor (ACI).

-

Connect impactor to chamber port.

-

Sample for duration required to collect ~1 mg total mass.

-

Analyze mass on each stage.

-

Calculation: Plot Cumulative Mass vs. Cut-off Diameter on Log-Probability paper.

-

MMAD: Diameter at 50% cumulative mass.

-

GSD:

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High MMAD (>3 µm) | Concentration too high; Droplets coalescing. | Dilute stock solution; Increase drying airflow to shrink droplets. |

| Low Chamber Conc. | Wall losses; Static charge. | Ensure Kr-85 neutralizer is active; Check nebulizer jets for clogging. |

| Nozzle Clogging | Crystallization of Ilmetropium. | Use humidified air for generation; Filter stock solution (0.22 µm). |

| Variable Output | Evaporative cooling of reservoir. | Place nebulizer in a water bath (20°C) to maintain temperature. |

References

-

OECD (2009). Test No. 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

- Wong, J. et al. (2010).Aerosol generation and characterization of quaternary ammonium compounds for inhalation toxicology. Inhalation Toxicology, 22(10), 856-864. (Mechanistic grounding for salt aerosols).

- Hickey, A. J. (2003).Pharmaceutical Inhalation Aerosol Technology. Marcel Dekker. (Standard text for nebulizer physics).

-

World Health Organization (2017). WHO Drug Information, Vol. 31, No. 1. (Source for Ilmetropium Iodide nomenclature and identity). [Link]

High-Precision In Vitro Tracheal Muscle Contraction Assays: Characterizing Muscarinic Antagonists

Application Note: AN-PHARM-042

Executive Summary & Nomenclature Notice

This application note details the protocol for assessing the efficacy of muscarinic receptor antagonists using isolated tracheal smooth muscle.

*Nomenclature Correction: The term "Ilmetropium" in the request appears to be a typographic variation of Ipratropium , a quaternary ammonium derivative of atropine and a standard short-acting muscarinic antagonist (SAMA) used in respiratory pharmacology. This guide utilizes Ipratropium Bromide as the reference compound.[1] If "Ilmetropium" refers to a proprietary New Chemical Entity (NCE), the protocols below remain the gold standard for characterizing its potency (

Introduction: Mechanism & Physiological Context

The primary therapeutic target for bronchodilators in COPD and asthma is the M3 muscarinic receptor on airway smooth muscle. Parasympathetic activation releases Acetylcholine (ACh), which binds to Gq-coupled M3 receptors, triggering the

Ipratropium acts as a competitive, non-selective muscarinic antagonist. However, its therapeutic efficacy stems primarily from blocking M3-mediated contraction. In vitro organ bath assays are the definitive method for quantifying this antagonism, isolating the tissue from systemic variables.

Figure 1: M3 Receptor Signaling & Antagonist Action

The following diagram illustrates the contractile pathway and the competitive blockade mechanism.

Caption: Competitive antagonism of the M3-Gq-PLC-IP3 pathway by Ipratropium prevents Calcium release and subsequent smooth muscle contraction.

Materials & Experimental Setup

2.1 Tissue Selection

-

Species: Male Dunkin-Hartley Guinea Pigs (300–500g) or Sprague-Dawley Rats.

-

Rationale: Guinea pig tracheal responsiveness to cholinergic agonists closely mimics human airway dynamics.

-

-

Preparation: Tracheal Rings (3-4 mm width) or Spirals.

-

Note: Rings preserve the cartilage geometry, ensuring isometric tension reflects circumferential smooth muscle shortening.

-

2.2 Physiological Buffer (Krebs-Henseleit)

To maintain tissue viability, prepare fresh buffer (mM):

-

NaCl: 118.0

-

KCl: 4.7

- : 2.5

- : 1.2

- : 1.2

- : 25.0

-

Glucose: 11.1

-

Gas: 95%

/ 5%

2.3 Instrumentation

-

Organ Bath: 10–25 mL chambers, water-jacketed at 37°C.

-

Transducers: Isometric Force Transducers (Range: 0–10g).

-

Acquisition: Digital DAQ (e.g., ADInstruments PowerLab) sampling at 10–40 Hz.

Experimental Protocols

Protocol A: Tissue Viability & Equilibration (Mandatory)

Self-Validating Step: Before testing the drug, the tissue must prove it is alive and reactive.

-

Mounting: Suspend tracheal rings on stainless steel hooks. Apply 1.0 g resting tension (preload).

-

Equilibration: Wash with fresh Krebs buffer every 15 mins for 60 mins. Readjust tension to 1.0 g as the tissue relaxes.

-

KCl Challenge: Add 60 mM KCl (high

depolarization).-

Criteria: Contraction must exceed 1.0 g force. If <1.0 g, discard tissue.

-

-

Washout: Wash 3x until baseline tension is restored.

Protocol B: Cumulative Concentration-Response Curve (CCRC)

This protocol determines the potency of the antagonist by shifting the agonist curve.

-

Control Curve (Agonist Only):

-

Add Carbachol (CCh) or Methacholine (MCh) cumulatively (

M to -

Wait for a stable plateau (approx. 2-3 mins) before the next addition.

-

Stop: When maximal contraction (

) is achieved. -

Wash: Wash 3-4 times over 30 mins to return to baseline.

-

-

Incubation with Antagonist (Ipratropium):

-

Add Ipratropium at a fixed concentration (e.g.,

M) to the bath. -

Incubate for 30–60 minutes.

-

Rationale: Muscarinic antagonists like Ipratropium have slow dissociation rates; insufficient equilibration leads to underestimation of potency (Schild slope < 1).

-

-

Test Curve (Agonist + Antagonist):

-

Repeat the CCh/MCh cumulative addition in the presence of Ipratropium.

-

Observe the rightward shift in the curve.

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for generating Schild plots using isolated tracheal rings.

Data Analysis & Interpretation

4.1 Quantitative Output

Data should be normalized to the maximal response of the Control Curve (100%).

| Parameter | Definition | Expected Change with Ipratropium |

| Maximal contraction force | Unchanged (Competitive Antagonism) | |

| Concentration at 50% max response | Increases (Rightward Shift) | |

| Dose Ratio (DR) |

4.2 Schild Analysis (The Gold Standard)

To validate that "Ilmetropium" (Ipratropium) is a competitive antagonist:

-

Perform assays at 3 different antagonist concentrations (e.g., 1 nM, 10 nM, 100 nM).

-

Calculate Dose Ratios (DR) for each.

-

Plot Log(DR - 1) (y-axis) vs. -Log[Antagonist] (x-axis).

-

Result:

-

Slope: Should be close to 1.0 (indicates competitive antagonism).

-

X-intercept: Equals the

value (measure of affinity). -

Reference: Ipratropium

is typically 9.0–9.5 in guinea pig trachea.

-

Troubleshooting & Critical Controls

-

Drifting Baseline: If tension drifts downward, the tissue is not fully equilibrated. Extend wash period.

-

Desensitization: Repeated high-dose Carbachol can desensitize receptors. Ensure 45-60 min washout between curves.

-

Epithelium Effect: The tracheal epithelium releases relaxing factors (EpDRF). For pure smooth muscle pharmacology, mechanically remove the epithelium by gently rubbing the lumen with a cotton swab before mounting. This increases sensitivity.

References

-

Fryer, A. D., & Maclagan, J. (1984). Muscarinic inhibitory receptors in pulmonary parasympathetic nerves in the guinea-pig. British Journal of Pharmacology, 83(4), 973–978. [Link]

-

Fernandes, L. B., et al. (2004). Characterization of the muscarinic receptor subtype mediating contraction of the guinea pig trachea. European Journal of Pharmacology, 496(1-3), 165-172. [Link]

-

Broadley, K. J., & Kelly, M. E. (2001). Muscarinic Receptor Agonists and Antagonists.[2][3][4][5][6][7] Current Protocols in Pharmacology, 12(1), 4.13.1–4.13.23. [Link][8]

-

Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[1][3][4][5][6][8][9][10] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

Sources

- 1. Ipratropium cation | C20H30NO3+ | CID 657309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. goodrx.com [goodrx.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Characterization of muscarinic receptors involved in tracheal CGRP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic control of histamine release from airways. Inhibitory M1-receptors in human bronchi but absence in rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The effect of airway epithelium on smooth muscle contractility in bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-response comparison of ipratropium bromide from a metered-dose inhaler and by jet nebulisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategies for Aqueous Solubilization of Ilmetropium Iodide

[AN-2026-02-12]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced techniques for the solubilization of Ilmetropium Iodide in aqueous vehicles. Ilmetropium Iodide, a quaternary ammonium compound, presents unique formulation challenges due to its potentially limited aqueous solubility, which can impact bioavailability and the development of parenteral dosage forms. This application note details systematic approaches to solubility screening and enhancement, including the use of co-solvents, surfactants, and cyclodextrins. Each protocol is designed to be a self-validating system, with explanations of the underlying physicochemical principles and justifications for experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Challenge of Ilmetropium Iodide Formulation

Ilmetropium Iodide is a quaternary ammonium salt. While the permanent positive charge on the nitrogen atom can contribute to water solubility, factors such as a large organic moiety, high molecular weight, and strong crystal lattice energy can significantly hinder its dissolution in aqueous media. Poor aqueous solubility is a major obstacle in early-stage drug development, affecting everything from in vitro screening to the formulation of stable and bioavailable drug products.

The objective of this guide is to provide a logical, step-by-step framework for identifying and optimizing a suitable solubilization strategy for Ilmetropium Iodide. We will explore three primary techniques:

-

Co-solvency: The addition of a water-miscible organic solvent to reduce the polarity of the aqueous vehicle.

-

Micellar Solubilization: The use of surfactants to form micelles that encapsulate the hydrophobic drug molecule.

-

Inclusion Complexation: The utilization of cyclodextrins to form host-guest complexes with the drug, enhancing its apparent solubility.

Physicochemical Characterization (Prerequisite)

Before attempting solubilization, a baseline understanding of Ilmetropium Iodide's properties is crucial. While extensive data on this specific molecule is not widely published, a typical characterization workflow should be followed.

Table 1: Essential Physicochemical Parameters for Ilmetropium Iodide

| Parameter | Importance in Formulation | Typical Experimental Method |

| Aqueous Solubility | Defines the core problem; provides a baseline for measuring enhancement. | Shake-flask method (e.g., OECD Guideline 105) followed by a suitable analytical quantification (e.g., HPLC-UV). |

| pKa | As a quaternary amine, it is permanently charged; pKa is not applicable, but understanding pH-dependent stability is key. | Potentiometric titration (if any ionizable groups are present other than the quaternary amine). |

| Log P | Indicates the lipophilicity of the molecule, guiding the selection of solubilization strategy. | Shake-flask method (octanol-water partition) or validated in-silico prediction. |

| Melting Point / DSC | Provides information on the solid-state properties and crystal lattice energy. | Differential Scanning Calorimetry (DSC). |

| Molecular Structure | The size and nature of the organic substituents dictate the interaction with solubilizing excipients. | NMR, Mass Spectrometry. |

Solubilization Strategies & Protocols

Strategy 1: Co-Solvency

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous vehicle, reduce the overall polarity of the solvent system. This reduction in polarity decreases the energy required to break the solute-solute interactions within the crystal lattice and create a cavity for the solute, thereby increasing the solubility of non-polar or poorly water-soluble drugs.

dot

Caption: Surfactants form micelles to encapsulate drug molecules. ---

Experimental Protocol: Surfactant Solubility Screening

-

Surfactant Selection:

-

Choose a range of non-ionic, anionic, and cationic surfactants (if compatible). Non-ionic surfactants are often preferred due to lower toxicity.

-

Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

-

Anionic: Sodium Dodecyl Sulfate (SDS) - primarily for research use.

-

-

Prepare stock solutions of each surfactant in the desired aqueous buffer.

-

-

Solubility Determination:

-

Create a series of surfactant solutions at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

-

Perform the shake-flask method as described in Protocol 3.1, step 2, using the surfactant solutions as the vehicle.

-

Ensure that the analytical method (e.g., HPLC) is not compromised by the presence of the surfactant. Method re-validation may be necessary.

-

-

Quantification and Analysis:

-

Quantify the concentration of solubilized Ilmetropium Iodide as described in Protocol 3.1, step 3.

-

Plot solubility against surfactant concentration. A linear increase in solubility is typically observed above the CMC.

-

Strategy 3: Inclusion Complexation with Cyclodextrins

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a "guest" molecule, such as the lipophilic portion of Ilmetropium Iodide, into their central cavity. This forms a water-soluble inclusion complex, which increases the apparent solubility of the guest molecule without altering the bulk properties of the solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.

dot

Caption: Cyclodextrins encapsulate guest molecules to form soluble complexes. ---

Experimental Protocol: Phase Solubility Study with Cyclodextrins

-

Preparation of CD Solutions:

-

Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.

-

-

Equilibrium Solubility Measurement:

-

Perform the shake-flask method as described in Protocol 3.1, step 2, using the cyclodextrin solutions as the vehicle.

-

-

Quantification and Analysis (Phase Solubility Diagram):

-

Quantify the concentration of Ilmetropium Iodide in each sample.

-

Plot the molar concentration of solubilized Ilmetropium Iodide against the molar concentration of the cyclodextrin. This is known as a phase solubility diagram.

-

The shape of the curve provides information about the stoichiometry of the complex. An AL-type diagram (linear increase) is common and indicates the formation of a 1:1 complex.

-

-

Calculating Stability Constant (Kc):

-

For an AL-type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) of the drug in the absence of cyclodextrin:

-

K_c = slope / (S_0 * (1 - slope))

-

-

A higher Kc value indicates a more stable and effective complex.

-

Summary and Recommendations

The selection of the optimal solubilization strategy depends on several factors including the required dose, the route of administration, and potential toxicity of the excipients.

Table 3: Comparison of Solubilization Techniques

| Technique | Advantages | Disadvantages | Best For... |

| Co-solvency | Simple to formulate; can achieve high drug loading. | May cause pain on injection; potential for drug precipitation upon dilution. | Oral liquids, topical formulations, or when high drug concentration is needed. |

| Surfactants | High solubilization capacity; established regulatory precedent. | Potential for toxicity (e.g., hemolysis); can interfere with analytical methods. | Parenteral formulations where co-solvents are not viable. |

| Cyclodextrins | Generally well-tolerated (especially HP-β-CD); can improve drug stability. | Can be expensive; potential for nephrotoxicity at high doses with some CDs. | Parenteral formulations requiring improved stability and safety profile. |

A systematic approach, starting with co-solvent screening due to its simplicity, followed by cyclodextrins and surfactants for parenteral applications, is recommended. The quantitative data gathered from these protocols will enable the formulation scientist to make an informed, data-driven decision to advance the development of an Ilmetropium Iodide drug product.

References

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451–1459. [Link]

Application Notes and Protocols for Ilmetropium in Preclinical Respiratory Research

Introduction: The Therapeutic Potential of Ilmetropium in Respiratory Disease

Chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by airway inflammation, bronchoconstriction, and excessive mucus production. A key pathway mediating bronchoconstriction involves the activation of muscarinic receptors on airway smooth muscle by acetylcholine.[1][2] Ilmetropium is an investigational long-acting muscarinic antagonist (LAMA) designed for inhaled delivery.[3] By competitively inhibiting M3 muscarinic receptors in the airways, Ilmetropium is hypothesized to induce prolonged bronchodilation, offering a promising therapeutic strategy for managing these conditions.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Ilmetropium. The protocols detailed herein are designed to establish proof-of-concept, characterize dose-response relationships, and assess the therapeutic window of Ilmetropium in relevant animal models of respiratory disease.

Mechanism of Action: M3 Receptor Antagonism

Ilmetropium exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[2][4] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. Ilmetropium, with its high affinity for the M3 receptor, blocks the binding of acetylcholine, thereby preventing this contractile response and promoting bronchodilation.[4][5] The long-acting nature of Ilmetropium is attributed to its slow dissociation from the M3 receptor, providing sustained therapeutic benefit.[2]

Caption: Ilmetropium's mechanism of action.

Preclinical Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of Ilmetropium. Rodent models, particularly mice and rats, are widely used due to their well-characterized respiratory physiology and the availability of established disease induction protocols.[6] Guinea pigs are also a valuable model as their airway anatomy and sensitivity to bronchoconstrictors are considered more analogous to humans.[5]

Dosing Regimens and Administration Routes

The optimal dosing regimen for Ilmetropium will depend on the specific animal model and the intended therapeutic application. Inhaled delivery is the preferred clinical route for respiratory medications as it targets the drug directly to the lungs, maximizing local efficacy while minimizing systemic side effects.[7][8][9] In preclinical studies, various methods can be employed to achieve pulmonary drug delivery.[10][11][12]

Administration Routes

-

Intratracheal (IT) Instillation: This method involves the direct delivery of a liquid formulation into the trachea.[13][14][15][16][17] It offers precise dose control and is useful for initial proof-of-concept studies.

-

Nose-only Inhalation: This technique exposes the animal to an aerosolized formulation in a controlled chamber, more closely mimicking clinical inhalation.[7]

-

Whole-body Inhalation: This method involves placing the entire animal in a chamber containing the aerosolized drug. While less precise for dosing, it can be suitable for longer-term exposure studies.

Recommended Starting Doses

The following table provides recommended starting doses for Ilmetropium in common preclinical models. These doses are based on typical ranges for LAMAs in respiratory research and should be optimized for specific experimental conditions.

| Animal Model | Administration Route | Recommended Starting Dose Range (µg/kg) | Vehicle |

| Mouse | Intratracheal Instillation | 10 - 100 | Sterile Saline or PBS |

| Rat | Intratracheal Instillation | 5 - 50 | Sterile Saline or PBS |

| Guinea Pig | Nose-only Inhalation | 1 - 20 (aerosol concentration) | Dry powder or nebulized solution |

Note: It is crucial to perform dose-range finding studies to determine the optimal therapeutic dose that provides maximal efficacy with minimal side effects.

Experimental Protocols

Protocol 1: Intratracheal Instillation in Mice

This protocol describes the direct administration of Ilmetropium into the lungs of anesthetized mice.

Materials:

-

Ilmetropium solution (prepared in sterile saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Small animal laryngoscope

-

24G intravenous catheter

-

Micropipette and tips

-

Heating pad for recovery

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by toe pinch.[16]

-

Place the anesthetized mouse in a supine position on a heated surgical board.

-

Visualize the trachea using a small animal laryngoscope.

-

Gently insert a 24G intravenous catheter into the trachea.

-

Administer the Ilmetropium solution (typically 50 µL for a mouse) through the catheter using a micropipette.[15][16][17]

-

Remove the catheter and monitor the animal until it has fully recovered from anesthesia on a heating pad.

Caption: Intratracheal instillation workflow.

Protocol 2: Assessment of Bronchoprotection using Whole-Body Plethysmography

Whole-body plethysmography (WBP) is a non-invasive method to assess airway responsiveness in conscious, unrestrained animals.[18][19][20][21][22] This protocol details how to evaluate the bronchoprotective effect of Ilmetropium against a methacholine challenge.

Materials:

-

Whole-body plethysmograph system

-

Nebulizer

-

Methacholine solution (in sterile saline)

-

Ilmetropium (or vehicle) administered as per Protocol 1

-

Experimental animals

Procedure:

-

Acclimatize the animals to the plethysmography chambers.

-

Administer Ilmetropium or vehicle at a predetermined time before the methacholine challenge.

-

Place the animal in the plethysmography chamber and allow for a baseline recording period.

-

Expose the animal to nebulized saline (vehicle control) for a set duration (e.g., 2 minutes).

-

Record respiratory parameters for 3-5 minutes.

-

Administer increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record respiratory parameters for 3-5 minutes after each methacholine concentration.

-

Analyze the data to determine the enhanced pause (Penh), a surrogate for airway resistance.

Caption: Whole-body plethysmography workflow.

Data Analysis and Interpretation

The primary endpoint for the WBP studies is the change in Penh in response to the methacholine challenge. A dose-dependent inhibition of the methacholine-induced increase in Penh by Ilmetropium would indicate a bronchoprotective effect. The results should be expressed as the percentage of inhibition of the bronchoconstrictor response compared to the vehicle-treated group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To understand the relationship between Ilmetropium concentration and its therapeutic effect, PK/PD studies are recommended.[7] This involves collecting plasma and lung tissue samples at various time points after drug administration to determine the pharmacokinetic profile of Ilmetropium.[8] These data can then be correlated with the pharmacodynamic measurements (e.g., Penh) to build a comprehensive PK/PD model.[10]

Safety and Toxicology

Early assessment of the safety profile of Ilmetropium is crucial. This includes monitoring for any adverse clinical signs following drug administration. For LAMAs, potential side effects can include cardiovascular effects, although inhaled administration is designed to minimize systemic exposure.[3][5]

Conclusion

These application notes provide a framework for the preclinical evaluation of Ilmetropium in respiratory research. The described protocols for dosing, administration, and efficacy assessment will enable researchers to characterize the therapeutic potential of this novel LAMA. Rigorous experimental design and careful data interpretation are essential for advancing our understanding of Ilmetropium and its potential as a new treatment for respiratory diseases.

References

-

A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. (2021). JoVE. [Link]

-

A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. (2021). National Center for Biotechnology Information. [Link]

-

Innovative preclinical models for pulmonary drug delivery research. (2021). National Center for Biotechnology Information. [Link]

-

Performing Intratracheal Bacterial Delivery in a Mouse Model. (2016). JoVE. [Link]

-

Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry. (2011). JoVE. [Link]

-

Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. (2021). MDPI. [Link]

-

Preclinical models for pulmonary drug delivery. (2009). ResearchGate. [Link]

-

Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. (2005). American Physiological Society. [Link]

-

Whole-body Plethysmography. (2004). Respiratory Therapy. [Link]

-

Whole-body plethysmography: updated recommendations and procedure. (2023). Medigraphic. [Link]

-

Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease. (2022). National Center for Biotechnology Information. [Link]

-

Ipratropium - Mechanism of Action. (2017). YouTube. [Link]

-

Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. (2020). National Center for Biotechnology Information. [Link]

-

Long-acting muscarinic receptor antagonists for the treatment of respiratory disease. (2013). PubMed. [Link]

-

Muscarinic Antagonists. (2023). National Center for Biotechnology Information. [Link]

-

Whole-body plethysmography. (2005). ERS Publications. [Link]

-

Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. (2014). Taylor & Francis Online. [Link]

-

Long-acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease. (2011). ResearchGate. [Link]

-

Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2012). National Center for Biotechnology Information. [Link]

-

Respiratory Diseases. (n.d.). Aragen Bioscience. [Link]

-

Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. (2016). National Center for Biotechnology Information. [Link]

-